REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[CH3:9][S:10]SC>CCOCC.[Li]CCCC>[CH3:9][S:10][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
68 mL
|
Type
|
catalyst
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at that temperature and further 1 hour at 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with aqueous 1N HCl (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=CC(=NC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |